2-Chloro-3-oxopentyl acetate
CAS No.: 13051-49-5
Cat. No.: VC21174657
Molecular Formula: C7H11ClO3
Molecular Weight: 178.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13051-49-5 |
---|---|
Molecular Formula | C7H11ClO3 |
Molecular Weight | 178.61 g/mol |
IUPAC Name | (3-chloro-4-oxopentyl) acetate |
Standard InChI | InChI=1S/C7H11ClO3/c1-5(9)7(8)3-4-11-6(2)10/h7H,3-4H2,1-2H3 |
Standard InChI Key | LQKQGYIKTRJVJF-UHFFFAOYSA-N |
SMILES | CC(=O)C(CCOC(=O)C)Cl |
Canonical SMILES | CC(=O)C(CCOC(=O)C)Cl |
Introduction
Chemical Identity and Properties
2-Chloro-3-oxopentyl acetate (CAS: 13051-49-5) is a chlorinated organic compound featuring both acetate and ketone functional groups. With the molecular formula C₇H₁₁ClO₃, this compound has a molecular weight of 178.61 g/mol and is known by several synonyms including 3-Chloro-4-oxopentyl acetate and 5-Acetoxy-3-chloro-2-pentanone .
Physical and Chemical Properties
The compound features a chloroacetyl group and carbonyl functional groups, which contribute to its reactivity and applications in various chemical processes. Its structure includes a chlorine atom at the 3-position, a ketone (oxo) group at the 4-position, and an acetate group.
Property | Value |
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Molecular Formula | C₇H₁₁ClO₃ |
Molecular Weight | 178.61 g/mol |
CAS Number | 13051-49-5 |
European Community (EC) Number | 235-930-8 |
Physical State | Liquid |
Chemical Identifiers
The compound can be identified through various chemical descriptors that uniquely characterize its structure and composition.
Identifier | Value |
---|---|
IUPAC Name | (3-chloro-4-oxopentyl) acetate |
InChI | InChI=1S/C7H11ClO3/c1-5(9)7(8)3-4-11-6(2)10/h7H,3-4H2,1-2H3 |
InChI Key | LQKQGYIKTRJVJF-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)C(CCOC(=O)C)Cl |
DSSTox Substance ID | DTXSID10926767 |
Synthesis Methods
Continuous Flow Synthesis
A major advancement in the synthesis of 2-Chloro-3-oxopentyl acetate was documented in a study published in Organic Process Research & Development. Researchers developed a fully continuous flow synthesis method for efficiently producing this important vitamin B1 intermediate .
This innovative approach includes:
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Two chemical transformations combined with an inline extraction step
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No intermediate purification or solvent exchange requirements
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Chlorination reaction completed in just 30 seconds at room temperature
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Simplified decarboxylation/acylation process using a cross-mixer
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Total residence time of approximately 32 minutes
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90% isolated yield with 96% product purity
The continuous process operated smoothly for 12 hours, generating approximately 19.1 g of the desired product with a production rate of 1.79 g per hour . This represents a significant improvement over traditional methods in terms of efficiency, yield, and sustainability.
Traditional Batch Synthesis
Traditional synthetic routes for 2-Chloro-3-oxopentyl acetate typically involve multiple discrete steps including chlorination and acylation reactions. The conventional approaches generally require:
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Extended reaction times
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Intermediate purification steps
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Solvent exchanges between reaction stages
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Use of acetic anhydride in the acylation reaction
The flow chemistry approach simplified this traditional route by performing the chlorination in a continuous manner and eliminating the need for acetic anhydride in the acylation reaction through the implementation of a cross-mixer .
Applications in Research and Industry
Role in Vitamin B1 Synthesis
The most significant application of 2-Chloro-3-oxopentyl acetate is as a key intermediate in the synthesis of vitamin B1 (thiamine). As documented in the literature, this compound serves as an important precursor in the commercial production of this essential nutrient .
The efficient synthesis of 2-Chloro-3-oxopentyl acetate directly contributes to more economical and streamlined production routes for vitamin B1, which is crucial for various metabolic processes in the human body. The continuous flow synthesis method has further enhanced the viability of this compound as an industrial intermediate by improving production efficiency and reducing waste .
Pharmaceutical Intermediates
Beyond vitamin synthesis, 2-Chloro-3-oxopentyl acetate serves as an important building block in pharmaceutical chemistry. Its reactive functional groups allow it to participate in various chemical transformations leading to more complex biologically active compounds .
The compound's utility in pharmaceutical applications stems from:
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The presence of a chlorine atom that can undergo substitution reactions
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A ketone group that can participate in condensation reactions
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An acetate group that can be modified through hydrolysis or transesterification
These features make 2-Chloro-3-oxopentyl acetate valuable in diverse synthetic pathways for pharmaceutical development.
Structural Analogs and Related Compounds
Several compounds share structural similarities with 2-Chloro-3-oxopentyl acetate, each with unique chemical properties and applications.
Comparative Analysis of Similar Compounds
The table below presents a comparison of 2-Chloro-3-oxopentyl acetate with structurally related compounds:
These structural analogs demonstrate how subtle variations in molecular structure can lead to different chemical behaviors and applications. The stereospecific version, [(3R)-3-chloro-4-oxopentyl] acetate, is particularly noteworthy as it illustrates the importance of chirality in pharmaceutical and biological applications .
Structure-Activity Relationships
The reactivity of 2-Chloro-3-oxopentyl acetate can be attributed to several key functional groups:
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The chlorine atom, which can participate in nucleophilic substitution reactions
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The ketone group, which can undergo nucleophilic addition reactions
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The acetate group, which can be hydrolyzed under basic or acidic conditions
These reactive sites make the compound valuable in synthetic organic chemistry, particularly for creating more complex molecular structures with specific biological activities.
Recent Research Developments
Advances in Flow Chemistry
Recent literature has highlighted the importance of 2-Chloro-3-oxopentyl acetate in continuous flow chemistry. The publication "Flow Chemistry: Recent Developments in the Synthesis of..." discusses advancements in continuous flow multistep synthesis of organic molecules, including compounds related to 2-Chloro-3-oxopentyl acetate .
This research trend reflects the growing importance of flow chemistry in the pharmaceutical industry, offering advantages such as:
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Improved control over reaction parameters
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Enhanced safety when handling potentially hazardous reagents
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Reduced waste generation
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Increased production efficiency
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Simplified scale-up from laboratory to manufacturing
Novel Applications in Medicinal Chemistry
Research in the field of hybrid compounds with triazole and thiazolidine nuclei has explored synthetic pathways that may involve chlorinated intermediates similar to 2-Chloro-3-oxopentyl acetate. A study published in 2024 investigated a series of hybrid compounds with these nuclei connected by linkers, which could potentially utilize compounds like 2-Chloro-3-oxopentyl acetate in their synthesis .
These developments suggest expanding applications for compounds like 2-Chloro-3-oxopentyl acetate in the synthesis of complex pharmaceutical agents with potential therapeutic properties.
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